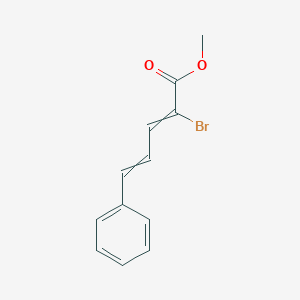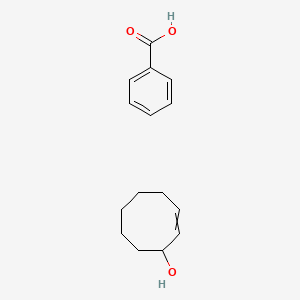![molecular formula C10H8O2S2 B12569567 Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,4-b]-1,4-Dioxin, 2,3-Dihydro-5-(2-thienyl)- ist eine heterozyklische Verbindung, die ein kondensiertes Ringsystem aus einem Thiophen- und einem Dioxinring aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Thieno[3,4-b]-1,4-Dioxin, 2,3-Dihydro-5-(2-thienyl)- beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Thiophenderivaten mit geeigneten Reagenzien, um das kondensierte Ringsystem zu bilden. Zum Beispiel kann die Reaktion von 3-Amino-4-Cyano-2-thiophencarboxamiden mit Ameisensäure zu Thieno[3,4-b]pyridin-Derivaten führen . Ein weiterer Ansatz beinhaltet die Verwendung von 2,2,6-Trimethyl-4H-1,3-dioxin-4-on in Xylol, um β-Ketoamide zu erzeugen, die dann zum gewünschten Produkt cyclisiert werden können .
Industrielle Produktionsverfahren
Die industrielle Produktion von Thieno[3,4-b]-1,4-Dioxin, 2,3-Dihydro-5-(2-thienyl)- kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Thieno[3,4-b]-1,4-Dioxin, 2,3-Dihydro-5-(2-thienyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol- oder Thioetherderivate umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Thiophenring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden unter Bedingungen wie Rückfluss oder Katalyse eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Thiole, Thioether und verschiedene substituierte Thiophenderivate.
Wissenschaftliche Forschungsanwendungen
Thieno[3,4-b]-1,4-Dioxin, 2,3-Dihydro-5-(2-thienyl)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Organische Elektronik: Die Verbindung wird aufgrund ihrer hervorragenden elektronischen Eigenschaften bei der Entwicklung organischer Leuchtdioden (OLEDs) und organischer Photovoltaik (OPVs) eingesetzt.
Medizinische Chemie: Es dient als Baustein für die Synthese biologisch aktiver Moleküle mit potenziellen therapeutischen Anwendungen.
Materialwissenschaften: Die Verbindung wird bei der Herstellung von fortschrittlichen Materialien mit einzigartigen optischen und elektronischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von Thieno[3,4-b]-1,4-Dioxin, 2,3-Dihydro-5-(2-thienyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die elektronischen Eigenschaften der Verbindung ermöglichen es ihr, an Ladungstransferprozessen teilzunehmen, wodurch sie in optoelektronischen Anwendungen wirksam ist. In der medizinischen Chemie kann ihr Wirkmechanismus die Bindung an bestimmte Enzyme oder Rezeptoren umfassen, wodurch deren Aktivität moduliert wird .
Wirkmechanismus
The mechanism of action of Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in optoelectronic applications. In medicinal chemistry, its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thieno[3,2-b]thiophen: Eine weitere heterozyklische Verbindung mit einem kondensierten Thiophenringsystem, bekannt für ihre Anwendungen in der organischen Elektronik.
Thieno[3,2-d]pyrimidin: Eine Verbindung mit einem kondensierten Thiophen- und Pyrimidinringsystem, das in der medizinischen Chemie aufgrund seiner biologischen Aktivität verwendet wird.
Einzigartigkeit
Thieno[3,4-b]-1,4-Dioxin, 2,3-Dihydro-5-(2-thienyl)- ist aufgrund seines spezifischen Ringfusionsschemas und des Vorhandenseins sowohl von Thiophen- als auch von Dioxinringen einzigartig. Diese strukturelle Anordnung verleiht ihm besondere elektronische Eigenschaften, die es besonders wertvoll in Anwendungen machen, die eine hohe Ladungsmobilität und Stabilität erfordern .
Eigenschaften
Molekularformel |
C10H8O2S2 |
|---|---|
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
5-thiophen-2-yl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C10H8O2S2/c1-2-8(13-5-1)10-9-7(6-14-10)11-3-4-12-9/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
NYZAOHBPTKJUBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(SC=C2O1)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)



![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)

![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)


![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
